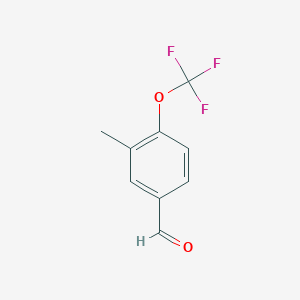

3-Methyl-4-(trifluoromethoxy)benzaldehyde

Description

3-Methyl-4-(trifluoromethoxy)benzaldehyde is a substituted benzaldehyde derivative featuring a methyl group at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position of the aromatic ring. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by the trifluoromethoxy group, which enhances metabolic stability and influences reactivity in synthetic pathways .

Propriétés

IUPAC Name |

3-methyl-4-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-6-4-7(5-13)2-3-8(6)14-9(10,11)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQMHULNQIYRTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Scientific Research Applications

3-Methyl-4-(trifluoromethoxy)benzaldehyde is utilized in several key areas of research:

Synthesis of Antitumor Agents

This compound serves as a reagent in the synthesis of various derivatives, particularly those aimed at developing potent antitumor agents. For instance, it has been used in the synthesis of 2,3-di- and 2,2,3-trisubstituted-3-methoxycarbonyl-γ-butyrolactones, which have shown significant anticancer activity .

HIF-1 Inhibitors

The compound is also employed in the synthesis of novel chalcone derivatives that act as hypoxia-inducible factor (HIF)-1 inhibitors. These compounds are crucial in cancer therapy as they can potentially inhibit tumor growth under low oxygen conditions .

Organic Synthesis Intermediate

In organic chemistry, it is used as an intermediate for synthesizing various chemical compounds, including agrochemicals and pharmaceuticals. Its trifluoromethoxy group enhances the lipophilicity and biological activity of the resultant compounds .

Case Study 1: Anticancer Activity

A study investigated the antiproliferative effects of synthesized compounds derived from 3-Methyl-4-(trifluoromethoxy)benzaldehyde against several cancer cell lines, including A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate). The results indicated that certain derivatives exhibited significant inhibition of cell growth, highlighting their potential for further development as cancer therapeutics .

Case Study 2: Synthesis and Characterization

Research published in the Journal of Organic Chemistry detailed the synthesis of various derivatives from this compound through aldol reactions and other methodologies. The synthesized products were characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and assess their biological activities .

Mécanisme D'action

The mechanism by which 3-Methyl-4-(trifluoromethoxy)benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The trifluoromethoxy-substituted benzaldehyde scaffold is highly modular, with variations in substituent type, position, and electronic properties significantly altering physical, chemical, and biological behaviors. Below is a detailed comparison with key analogs:

Substituent Variations at the 3- and 4-Positions

3-Methoxy-4-(trifluoromethyl)benzaldehyde (CAS: 945003-38-3)

- Structure : Methoxy (-OCH₃) at 3-position, trifluoromethyl (-CF₃) at 4-position.

- Molecular Weight : 204.15 g/mol.

- This compound is commercially available for pharmaceutical intermediate synthesis .

3-Chloro-4-(trifluoromethoxy)benzaldehyde (CAS: 485-64-3)

- Structure : Chloro (-Cl) at 3-position, -OCF₃ at 4-position.

- Key Properties : The chloro substituent introduces stronger electron-withdrawing effects than methyl, which may reduce solubility in polar solvents. This analog is used in the synthesis of bioactive molecules, though its toxicity profile requires careful handling .

3-Morpholino-4-(trifluoromethoxy)benzaldehyde (Compound 55a)

- Structure: Morpholino (a cyclic amine) at 3-position, -OCF₃ at 4-position.

- Synthesis Yield: 21%, lower than simpler analogs due to steric hindrance from the morpholino group.

- Applications: Explored in antitubercular nitroimidazole derivatives, where the morpholino group modulates solubility and target binding .

Substituent Positional Isomers

4-Bromo-2-(trifluoromethoxy)benzaldehyde

- Structure : -OCF₃ at 2-position, bromo (-Br) at 4-position.

- Reactivity : Used in Pd-catalyzed direct arylations with heteroarenes, achieving high yields (84–93%) due to the -OCF₃ group’s electron-deficient aromatic ring facilitating cross-coupling reactions .

4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS: 162401-70-9)

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Effects : The -OCF₃ group enhances electrophilicity, improving reactivity in condensation and coupling reactions compared to -OCH₃ or -OCHF₂ analogs .

- Steric Considerations: Bulky substituents (e.g., morpholino) reduce synthetic yields but improve target selectivity in bioactive molecules .

- Biological Activity: Derivatives with -OCF₃ and methyl groups (e.g., compound 23 in ) exhibit notable anticancer activity, attributed to enhanced metabolic stability and membrane permeability .

Activité Biologique

3-Methyl-4-(trifluoromethoxy)benzaldehyde is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for 3-Methyl-4-(trifluoromethoxy)benzaldehyde is . The presence of the trifluoromethoxy group significantly influences its reactivity and biological properties. The molecular structure can be represented as follows:

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic activity of 3-Methyl-4-(trifluoromethoxy)benzaldehyde against various cancer cell lines. The compound was tested using the MTT assay, which measures cell viability based on mitochondrial activity.

- Cell Lines Tested :

- Human liver cancer (HepG2)

- Human colon cancer (HT-29)

- Human breast cancer (MCF-7)

The results indicated that 3-Methyl-4-(trifluoromethoxy)benzaldehyde exhibited significant cytotoxic effects, particularly against the HepG2 cell line, with an IC50 value of approximately 25 µM. The compound showed less potency against HT-29 and MCF-7 cells, suggesting selectivity towards liver cancer cells .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 | 25 | High cytotoxicity |

| HT-29 | 50 | Moderate cytotoxicity |

| MCF-7 | 60 | Low cytotoxicity |

The mechanism through which 3-Methyl-4-(trifluoromethoxy)benzaldehyde exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. This was evidenced by:

- Increased levels of reactive oxygen species (ROS) : Treatment with the compound led to elevated ROS levels, which are known to trigger apoptotic pathways.

- Caspase Activation : The compound activated caspases, which are critical mediators in the apoptosis process.

In vivo studies using xenograft models further supported these findings, demonstrating a reduction in tumor size without significant systemic toxicity at doses up to 50 mg/kg .

Therapeutic Applications

Given its biological activity, 3-Methyl-4-(trifluoromethoxy)benzaldehyde has potential applications in cancer therapy. Its selective cytotoxicity towards liver cancer cells positions it as a candidate for further development as an anticancer agent. Additionally, its unique structure may allow for modifications to enhance efficacy or reduce side effects.

Case Studies

- Triple-Negative Breast Cancer (TNBC) : In a study focusing on TNBC models, compounds similar to 3-Methyl-4-(trifluoromethoxy)benzaldehyde were shown to inhibit glycolysis in MDA-MB-231 cells, suggesting a potential role in metabolic modulation as a therapeutic strategy .

- Combination Therapy : Preliminary data indicate that combining this compound with established chemotherapeutics may enhance overall efficacy while mitigating resistance mechanisms observed in various cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.